
Mono(2-ethylhexyl) phthalate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono(2-ethylhexyl) phthalate(1-) is conjugate base of mono(2-ethylhexyl) phthalate arising from deprotonation of the free carboxy group; major species at pH 7.3. It is a conjugate base of a mono(2-ethylhexyl) phthalate.
Aplicaciones Científicas De Investigación
Kinetics and Metabolism
- MEHP's kinetics were studied in pigs, revealing that it consistently reaches systemic circulation when DEHP is administered orally. The elimination phase begins approximately 16 hours after DEHP administration, with a half-life of about 6.3 hours in the bloodstream (Ljungvall et al., 2004).
Environmental and Health Impact
- MEHP has been identified as an endocrine-disrupting chemical. Its presence in human hair indicates long-term exposure and is a concern due to potential toxic effects at high doses (Chang et al., 2013).
- Exposure to MEHP and other phthalate metabolites was assessed in adults, revealing substantial day-to-day variation in urinary levels, indicating significant individual variability in exposure (Fromme et al., 2007).
Biological Effects
- MEHP induces oxidative stress and inhibits the growth of mouse ovarian antral follicles, suggesting reproductive toxicity. The study highlights the disruption of antioxidant enzyme activities by MEHP (Wang et al., 2012).
- In human cell studies, MEHP exposure was linked to colorectal cancer progression through the activation of specific signaling pathways, indicating potential carcinogenic properties (Luo et al., 2018).
- MEHP's impact on neonatal health was studied, showing higher urinary MEHP levels in infants subjected to intensive use of DEHP-containing medical devices (Green et al., 2005).
Analytical Methods
- A variety of analytical techniques have been developed to measure MEHP and other phthalate metabolites in biological samples, such as urine and hair, aiding in the assessment of human exposure to these chemicals (Feng et al., 2013).
Propiedades
Nombre del producto |
Mono(2-ethylhexyl) phthalate(1-) |
|---|---|
Fórmula molecular |
C16H21O4- |
Peso molecular |
277.33 g/mol |
Nombre IUPAC |
2-(2-ethylhexoxycarbonyl)benzoate |
InChI |
InChI=1S/C16H22O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18)/p-1 |
Clave InChI |
DJDSLBVSSOQSLW-UHFFFAOYSA-M |
SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)[O-] |
SMILES canónico |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




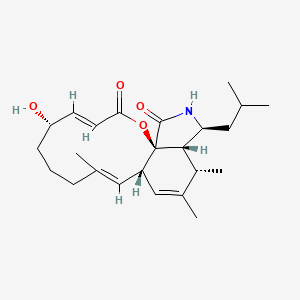
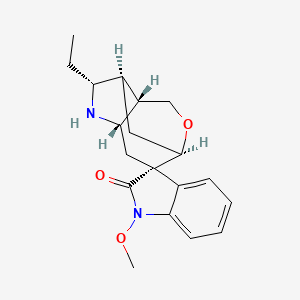
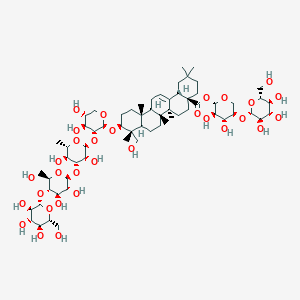
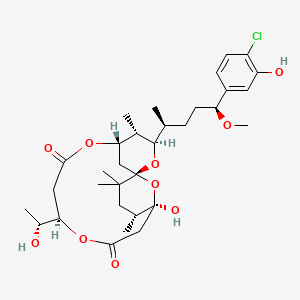
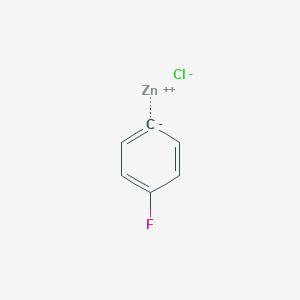
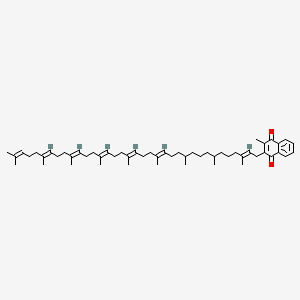
![1-[(2-Oxo-1,3-dihydroindol-5-yl)sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1259598.png)
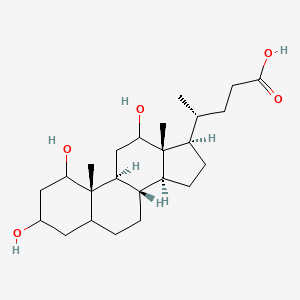
![methyl (1R,9R,10R,12R,19S)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1259601.png)
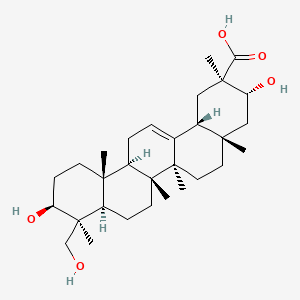
![(10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1259603.png)

